REACTION_CXSMILES
|
[C:1]([CH2:6][CH2:7][C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)([O:3][CH2:4][CH3:5])=[O:2].[CH3:13][OH:14].[C:15](=[O:18])([O-])[O-].[Na+].[Na+].BrBr>[Cl-].[Na+].O>[CH3:13][O:14][C:8]1([CH2:7][CH2:6][C:1]([O:3][CH2:4][CH3:5])=[O:2])[CH:12]=[CH:11][CH:10]([O:18][CH3:15])[O:9]1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)CCC=1OC=CC1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
during the course of 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Type
|
CUSTOM
|
Details
|
to provide a light yellow liquid, b.p. 78°-84°C. (0.2 mm.), γ max 1740 (ester carbonyl group) and 1015 cm-1 (dimethoxydihydrofuran group)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC1(OC(C=C1)OC)CCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |